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molecular formula C9H9Cl2NO2 B8480934 Isopropyl 5,6-dichloronicotinate

Isopropyl 5,6-dichloronicotinate

Cat. No. B8480934
M. Wt: 234.08 g/mol
InChI Key: MBTLKQDHIVTNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05968875

Procedure details

5,6-Dichloronicotinic acid (2.00 g, 10.4 mmol) was dissolved in 50 mL isopropanol to which was added BF3 -diethyl etherate (3.84 mL, 3 eq). The solution was refluxed overnight. When cooled, the solution was poured into 100 mL water and extracted with Et2O (2×100 mL) The organics were collected, washed with water, brine, 1.0 N NaOH, dried over MgSO4, and concentrated to give isopropyl 5,6-dichloronicotinate (0.62 g) as a cream solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].O.[CH:13](O)([CH3:15])[CH3:14]>>[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([O:9][CH:13]([CH3:15])[CH3:14])=[O:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added BF3 -diethyl etherate (3.84 mL, 3 eq)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
When cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×100 mL) The
CUSTOM
Type
CUSTOM
Details
organics were collected
WASH
Type
WASH
Details
washed with water, brine, 1.0 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)OC(C)C)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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